Cedazuridine

Description

This compound is a small molecule inhibitor of cytidine deaminase that is used as a pharmacoenhancer of decitabine to increase oral bioavailability of this DNA methylase inhibitor treatment of myelodysplastic syndromes. The combination of oral decitabine and this compound is associated with a low rate of minor serum enzyme elevations during therapy that is usually attributed to decitabine. The oral combination has not been linked to cases of clinically apparent liver injury.

This compound is an orally available synthetic nucleoside analog derived from tetrahydrouridine (THU) and cytidine deaminase inhibitor (CDAi), that can potentially be used to prevent the breakdown of cytidines. Upon oral administration, this compound binds to and inhibits CDA, an enzyme primarily found in the gastrointestinal (GI) tract and liver that catalyzes the deamination of cytidine and cytidine analogs. Given in combination with a cytidine, such as the antineoplastic hypomethylating agent decitabine, it specifically prevents its breakdown and increases its bioavailability and efficacy. In addition, this allows for lower doses of decitabine to be administered, which results in decreased decitabine-associated GI toxicity.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and is indicated for myelodysplastic syndrome and has 7 investigational indications.

See also: this compound; decitabine (component of).

Structure

3D Structure

Propriétés

IUPAC Name |

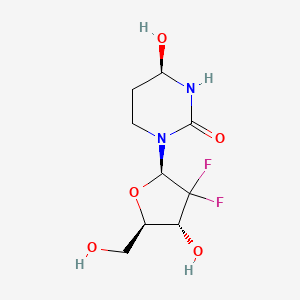

(4R)-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4-7,14-16H,1-3H2,(H,12,17)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDZSIYXZUYWSC-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)N[C@@H]1O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141397-80-9 | |

| Record name | Cedazuridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141397809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cedazuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-1-((2R, 4R, SR)-3,3-difluoro-4-hydroxy (hydroxymethyl) tetrahydrofuran-2-yl)-4-hydroxytetrahydropyrimidin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEDAZURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39IS23Q1EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

162-165 | |

| Record name | Cedazuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Guardian of a Hypomethylating Agent: The Role of Cedazuridine in Preventing Decitabine Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The development of oral formulations for hypomethylating agents (HMAs) has been a significant challenge due to their rapid degradation by the enzyme cytidine deaminase (CDA) in the gastrointestinal tract and liver. Decitabine, a potent DNA methyltransferase inhibitor, has historically been limited to intravenous administration, posing a substantial burden on patients. This technical guide delves into the pivotal role of Cedazuridine, a novel and potent CDA inhibitor, in overcoming this limitation. We will explore the biochemical mechanisms of this compound, its impact on decitabine pharmacokinetics, and the clinical implications of the oral fixed-dose combination of this compound and decitabine (Inqovi®). This guide provides a comprehensive overview of the preclinical and clinical data, detailed experimental methodologies, and a summary of the quantitative outcomes that underscore the success of this combination therapy in treating myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).

Introduction: The Challenge of Oral Decitabine Delivery

Decitabine is a nucleoside analog that, after phosphorylation to its active form, decitabine triphosphate, incorporates into DNA and inhibits DNA methyltransferases (DNMTs).[1][2] This inhibition leads to hypomethylation of DNA, which can reactivate tumor suppressor genes and induce cellular differentiation or apoptosis, forming the basis of its therapeutic effect in myeloid malignancies.[1][3]

However, the oral bioavailability of decitabine is severely limited by first-pass metabolism. The enzyme cytidine deaminase (CDA), highly expressed in the gut and liver, rapidly deaminates decitabine into an inactive uridine derivative.[4][5] This rapid degradation necessitates intravenous administration, requiring patients to make frequent visits to healthcare facilities.[6] The development of an effective oral HMA has therefore been a long-standing goal in oncology to improve patient convenience and potentially allow for more sustained therapeutic exposures.

This compound: A Potent Inhibitor of Cytidine Deaminase

This compound is a synthetic tetrahydrouridine analog specifically designed to be a potent and stable inhibitor of CDA.[7] By binding to the active site of CDA, this compound prevents the deamination of decitabine, thereby increasing its systemic exposure following oral administration.[5][8]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of cytidine deaminase. This action protects decitabine from degradation in the gastrointestinal tract and liver, leading to significantly increased bioavailability and allowing for oral administration.[7][8]

Preclinical and Clinical Development of the this compound/Decitabine Combination

The development of the oral fixed-dose combination of this compound and decitabine, known as ASTX727 (and later Inqovi®), was supported by a robust preclinical and clinical trial program.

Preclinical Studies

Preclinical studies in animal models, including mice and cynomolgus monkeys, were crucial in establishing the proof-of-concept for the combination. These studies demonstrated that co-administration of this compound with oral decitabine led to a dose-dependent increase in decitabine exposure, achieving pharmacokinetic profiles comparable to intravenous decitabine.[1][9] Furthermore, these studies confirmed the pharmacodynamic effect of the oral combination through the induction of LINE-1 demethylation, a surrogate marker for global DNA hypomethylation.[1]

Clinical Trials

A series of clinical trials in patients with MDS and CMML evaluated the safety, pharmacokinetics, and efficacy of the oral this compound/decitabine combination.

The pivotal Phase 3 ASCERTAIN study (NCT03306264) was a randomized, open-label, crossover trial that compared the 5-day cumulative decitabine exposure of oral this compound/decitabine to that of intravenous decitabine. The study met its primary endpoint, demonstrating pharmacokinetic equivalence.[6][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical development program of this compound/decitabine.

Table 1: Pharmacokinetic Equivalence of Oral vs. Intravenous Decitabine (ASCERTAIN Study)

| Parameter | Oral this compound/Decitabine | Intravenous Decitabine | Geometric Mean Ratio (90% CI) |

| 5-Day Cumulative AUC | Equivalent | Reference | 99% (93% - 106%) |

AUC: Area Under the Curve; CI: Confidence Interval.

Table 2: Clinical Efficacy of Oral this compound/Decitabine in MDS and CMML

| Trial | Complete Response (CR) Rate (95% CI) | Median Duration of CR (months) | Reference |

| ASTX727-01-B | 18% (10% - 28%) | 8.7 | [9] |

| ASTX727-02 | 21% (15% - 29%) | 7.5 | [9] |

CI: Confidence Interval.

Table 3: Recommended Dosing and Administration

| Component | Dose | Administration |

| Decitabine | 35 mg | Fixed-dose combination tablet with this compound[9] |

| This compound | 100 mg | Fixed-dose combination tablet with Decitabine[9] |

| Regimen | One tablet orally once daily on Days 1-5 of each 28-day cycle[9] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of this compound/decitabine.

In Vitro Cytidine Deaminase (CDA) Inhibition Assay (Adapted from general protocols)

This protocol describes a general method to determine the inhibitory activity of a compound like this compound on CDA.

-

Reagents and Materials:

-

Recombinant human CDA enzyme

-

Cytidine (substrate)

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Detection reagent (for uridine or ammonia)

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the CDA enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time at 37°C.

-

Initiate the reaction by adding the cytidine substrate to all wells.

-

Incubate the reaction for a defined period at 37°C.

-

Stop the reaction (e.g., by adding a strong acid).

-

Measure the product formation (uridine or ammonia) using a suitable detection method (e.g., HPLC or a colorimetric/fluorometric assay).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

In Vivo Pharmacokinetic Studies in Cynomolgus Monkeys (Adapted from described studies)

This protocol outlines a general procedure for assessing the pharmacokinetics of oral decitabine with and without this compound in a non-human primate model.

-

Animals:

-

Male or female cynomolgus monkeys.

-

Animals should be fasted overnight before dosing.

-

-

Dosing:

-

Administer oral decitabine (e.g., 3 mg/kg) with and without oral this compound (e.g., escalating doses from 0.1 to 10 mg/kg).[1]

-

This compound can be administered shortly before or concurrently with decitabine.

-

For intravenous comparison, administer decitabine via infusion.

-

-

Blood Sampling:

-

Collect serial blood samples at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose) via a peripheral vein.

-

Collect blood into tubes containing an anticoagulant and a CDA inhibitor (like tetrahydrouridine) to prevent ex vivo degradation of decitabine.

-

Process blood to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentrations of decitabine and this compound in plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax using non-compartmental analysis.

-

LINE-1 DNA Methylation Assay (Pyrosequencing Method)

This protocol describes a common method to assess the pharmacodynamic effect of decitabine by measuring changes in global DNA methylation.

-

Sample Collection and DNA Extraction:

-

Collect peripheral blood or bone marrow aspirates from patients at baseline and at various time points during treatment.

-

Isolate genomic DNA from the samples using a standard DNA extraction kit.

-

-

Bisulfite Conversion:

-

Treat the extracted DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

-

PCR Amplification:

-

Amplify the bisulfite-converted DNA using PCR with primers specific for a region of the LINE-1 repetitive element.

-

-

Pyrosequencing:

-

Perform pyrosequencing on the PCR products. This technique allows for the quantitative determination of the methylation status of individual CpG sites within the amplified LINE-1 region.

-

-

Data Analysis:

-

Calculate the percentage of methylation at each CpG site and determine the overall change in LINE-1 methylation following treatment with decitabine.

-

Conclusion

The co-formulation of decitabine with the cytidine deaminase inhibitor, this compound, represents a significant advancement in the treatment of myeloid malignancies. By preventing the degradation of oral decitabine, this compound enables a convenient and effective oral alternative to intravenous therapy. The robust preclinical and clinical data have demonstrated the pharmacokinetic equivalence and comparable efficacy and safety of the oral combination. This technical guide provides a comprehensive resource for understanding the critical role of this compound and the scientific foundation of this important therapeutic innovation.

References

- 1. This compound/decitabine: from preclinical to clinical development in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biostate.ai [biostate.ai]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. ashpublications.org [ashpublications.org]

- 5. helvietmed.org [helvietmed.org]

- 6. acuc.berkeley.edu [acuc.berkeley.edu]

- 7. 2019 ICTXV: Nonclinical Development of this compound, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) – Astex [astx.com]

- 8. ashpublications.org [ashpublications.org]

- 9. research.vt.edu [research.vt.edu]

- 10. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]

The Oral Advantage: A Technical Guide to the Discovery and Development of Cedazuridine for Myeloid Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML) are challenging myeloid malignancies predominantly affecting older adults. For years, the standard of care has revolved around parenteral administration of hypomethylating agents (HMAs) like decitabine. While effective, the intravenous or subcutaneous delivery route presents a significant treatment burden. The development of an oral formulation of decitabine has been a long-standing goal, hindered by its rapid degradation by cytidine deaminase (CDA) in the gastrointestinal tract and liver. This whitepaper details the discovery and development of Cedazuridine, a novel CDA inhibitor, which, in combination with decitabine, has successfully overcome this challenge, leading to the approval of the first all-oral HMA therapy for MDS and CMML. We will delve into the preclinical rationale, the intricacies of the clinical trial designs, the bioequivalence data, and the detailed experimental protocols that underpinned this significant advancement in the treatment of myeloid malignancies.

Introduction: The Unmet Need for an Oral Hypomethylating Agent

The DNA methyltransferase inhibitors, decitabine and azacitidine, have been the cornerstone of therapy for higher-risk MDS and CMML.[1] These agents function by incorporating into DNA, where they trap DNA methyltransferase (DNMT) enzymes, leading to global hypomethylation and re-expression of tumor suppressor genes.[2] However, the clinical utility of these drugs has been hampered by the necessity of parenteral administration, requiring frequent clinic visits and imposing a considerable burden on patients.

The primary obstacle to an effective oral formulation of decitabine has been its rapid inactivation by the enzyme cytidine deaminase (CDA), which is highly expressed in the gut and liver. This first-pass metabolism results in poor and highly variable oral bioavailability. The recognition of this challenge spurred the development of a dedicated CDA inhibitor that could be co-administered with oral decitabine to protect it from degradation and ensure systemic exposure comparable to intravenous (IV) administration.

Discovery and Preclinical Development of this compound

This compound (formerly E7727) is a synthetic nucleoside analog of tetrahydrouridine (THU), a known CDA inhibitor.[2] It was specifically designed to be a potent and stable inhibitor of CDA, overcoming the pharmaceutical limitations of earlier CDA inhibitors.[2]

Preclinical studies were instrumental in establishing the proof-of-concept for the combination of this compound with oral decitabine. In cynomolgus monkeys, co-administration of oral this compound with oral decitabine resulted in a dose-dependent increase in decitabine exposure.[3] These studies demonstrated that the combination could achieve a pharmacokinetic profile comparable to that of IV decitabine.[1][3] Furthermore, the combination induced demethylation of Long Interspersed Nuclear Element-1 (LINE-1), a surrogate marker for global DNA methylation, confirming its pharmacodynamic activity.[3] Toxicological studies in mice and monkeys established a favorable safety profile for this compound, supporting its advancement into clinical trials.[4]

Mechanism of Action: A Two-Pronged Approach

The therapeutic efficacy of the oral combination of this compound and decitabine relies on a synergistic mechanism of action.

References

Cedazuridine's effect on the pharmacokinetics of nucleoside analogs

An In-depth Technical Guide: The Effect of Cedazuridine on the Pharmacokinetics of Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of this compound on the pharmacokinetics of nucleoside analogs. This compound, a potent cytidine deaminase (CDA) inhibitor, represents a significant advancement in the oral delivery of certain chemotherapeutic agents that are otherwise limited by extensive first-pass metabolism.

Introduction: Overcoming the Challenge of Oral Nucleoside Analog Therapy

Nucleoside analogs, such as decitabine and azacitidine, are cornerstone therapies for myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][2] Their therapeutic efficacy is derived from their ability to incorporate into DNA and RNA, leading to DNA hypomethylation and subsequent re-expression of tumor suppressor genes.[3] However, the clinical utility of these agents in an oral formulation has historically been hampered by their rapid degradation by the enzyme cytidine deaminase (CDA), which is highly expressed in the gastrointestinal tract and liver.[3] This enzymatic breakdown leads to low and variable oral bioavailability, necessitating parenteral administration which can be burdensome for patients requiring long-term treatment.[3][4]

This compound was developed to address this limitation. It is a novel, potent, and orally bioavailable inhibitor of CDA.[3][4] By co-administering this compound with a nucleoside analog, the enzymatic degradation of the analog is blocked, leading to increased systemic exposure and bioavailability, thereby enabling effective oral administration.[4][5] The fixed-dose combination of decitabine and this compound (Inqovi®) has been approved for the treatment of MDS and CMML, demonstrating pharmacokinetic equivalence to intravenous (IV) decitabine.[4][6]

Mechanism of Action of this compound

This compound is a synthetic nucleoside analog derived from tetrahydrouridine (THU).[7][8] Its primary mechanism of action is the potent and specific inhibition of cytidine deaminase (CDA).[3][9] CDA is responsible for the deamination of cytidine and its analogs, converting them into inactive uridine derivatives.[3] When nucleoside analogs like decitabine are taken orally, they are subject to extensive first-pass metabolism by CDA in the gut and liver, which severely limits the amount of active drug reaching systemic circulation.[3][4]

By inhibiting CDA, this compound effectively shields the co-administered nucleoside analog from degradation.[5] This inhibition allows for a greater fraction of the orally administered dose to be absorbed intact, leading to significantly higher systemic exposure (AUC) and peak plasma concentrations (Cmax) of the nucleoside analog.[5] This mechanism allows an oral regimen to replicate the pharmacokinetic profile of an intravenous infusion.[6][10] this compound itself is not a substrate for cytochrome P450 (CYP) enzymes and does not significantly induce or inhibit major CYP isoforms, minimizing the potential for certain drug-drug interactions.[5][7]

Caption: Mechanism of this compound Action.

Pharmacokinetic Data: this compound with Nucleoside Analogs

The co-administration of this compound has been shown to profoundly alter the pharmacokinetic profile of orally administered nucleoside analogs, most notably decitabine.

Decitabine

Clinical studies have demonstrated that the oral fixed-dose combination of 35 mg decitabine and 100 mg this compound can achieve systemic exposures comparable to a standard 20 mg/m² intravenous infusion of decitabine over five days.[4][6]

| Parameter | Oral Decitabine (35 mg) + this compound (100 mg) | IV Decitabine (20 mg/m²) | Reference |

| 5-Day Cumulative AUC | ~99% of IV decitabine AUC | - | [4][5] |

| Day 1 AUC GMR (Oral vs. IV) | 60% | - | [5] |

| Day 5 AUC GMR (Oral vs. IV) | 106% | - | [5] |

| Median Tmax (Decitabine) | ~1 hour | Not Applicable | [5] |

| Median Tmax (this compound) | ~3 hours | Not Applicable | [5] |

AUC: Area Under the Curve; GMR: Geometric Mean Ratio; Tmax: Time to Maximum Concentration.

In a phase 2 crossover study, the ratio of the geometric least-squares mean 5-day AUC for oral administration versus IV was 97.6% for the fixed-dose combination tablet.[11][12]

| Dose Cohort (Oral Decitabine + 100 mg this compound) | 5-Day AUC Ratio (Oral vs. IV Decitabine) | Reference |

| 30 mg Decitabine | 81% | [6] |

| 40 mg Decitabine | 128% | [6] |

These data led to the selection of the 35 mg decitabine dose in the fixed combination to best emulate the exposure of the standard IV regimen.[6][10]

Azacitidine

Preclinical studies have explored the combination of this compound with oral azacitidine. In murine and monkey models, the addition of this compound to oral azacitidine resulted in pharmacokinetic profiles similar to parenteral (subcutaneous or intraperitoneal) administration of azacitidine.[2][13][14]

In cynomolgus monkeys, oral azacitidine (6.25 mg/kg) alone resulted in a mean AUC of 18.9 ± 10.1 ng∙h/mL, compared to 369 ± 42 ng∙h/mL when administered subcutaneously.[14] The addition of this compound to oral azacitidine is being investigated to bridge this gap and achieve exposures equivalent to parenteral administration.[15] A Phase 1 clinical trial (NCT04256317) is currently evaluating the oral combination of azacitidine and this compound (ASTX030) in patients with MDS and AML.[15][16]

Experimental Protocols

The development of the decitabine/cedazuridine combination involved several key clinical trials with specific methodologies.

Phase 1 Dose-Escalation Study (ASTX727-01)

-

Objective: To determine the recommended Phase 2 dose of an oral fixed-dose combination of decitabine and this compound that emulates the pharmacokinetics of standard IV decitabine.[8][17]

-

Study Design: A multicenter, open-label, dose-escalation study in patients with MDS or CMML.[17] Patients were assigned to cohorts with escalating oral doses of decitabine (starting at 20 mg) and this compound (starting at 40 mg).[17]

-

Methodology: In Cycle 1, patients received a single oral dose of decitabine alone, followed by a 1-hour IV infusion of decitabine (20 mg/m²), and then the oral combination for the remaining days.[17] This design allowed for intra-patient comparison of PK profiles. From Cycle 2 onwards, patients received the oral combination for 5 days of a 28-day cycle.[17] Dose escalation was guided by pharmacokinetic data, with the goal of matching the mean decitabine AUC of the IV dose.[17]

-

Pharmacokinetic Assessment: Serial plasma samples were collected at predefined time points after oral and IV administration to determine decitabine and this compound concentrations. Pharmacokinetic parameters (AUC, Cmax, Tmax) were calculated using non-compartmental analysis.

-

Pharmacodynamic Assessment: Global DNA methylation was assessed using Long Interspersed Nuclear Element-1 (LINE-1) demethylation as a surrogate marker.[16]

Phase 2/3 Randomized Crossover Study (ASTX727-02 / NCT02103478 & NCT03306264)

-

Objective: To compare the systemic decitabine exposure, pharmacodynamics, safety, and efficacy of the oral combination versus IV decitabine.[11][18]

-

Study Design: A multicenter, randomized, open-label, 2-period crossover study.[11][18]

-

Patient Population: Adults with MDS (Intermediate-1, Intermediate-2, or High-risk by IPSS) or CMML.[11][12]

-

Methodology: Patients were randomized 1:1 to one of two sequences. Sequence A: Oral decitabine (35 mg)/cedazuridine (100 mg) daily for 5 days in Cycle 1, followed by IV decitabine (20 mg/m²) daily for 5 days in Cycle 2. Sequence B: The reverse order of administration.[18] After the two crossover cycles, all patients continued with the oral combination therapy in subsequent 28-day cycles.[12][18]

-

Primary Endpoints: The primary pharmacokinetic endpoint was the equivalence of the 5-day total decitabine AUC between the oral and IV routes.[18] Pharmacodynamic endpoints included LINE-1 DNA demethylation.[11] Efficacy was assessed by overall response rate.[11]

Caption: Randomized Crossover Clinical Trial Workflow.

Conclusion

The co-administration of this compound with orally delivered nucleoside analogs, particularly decitabine, marks a pivotal development in the treatment of myeloid malignancies. By effectively inhibiting cytidine deaminase, this compound prevents the extensive first-pass metabolism of these drugs, enabling an oral formulation to achieve pharmacokinetic and pharmacodynamic profiles equivalent to established intravenous regimens.[6][8] This innovation not only reduces the burden of treatment for patients but also ensures consistent and reliable systemic drug exposure. The successful development and approval of the fixed-dose combination of decitabine and this compound serves as a powerful proof-of-concept for this therapeutic strategy, with ongoing research poised to extend these benefits to other nucleoside analogs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. astx.com [astx.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Decitabine/Cedazuridine: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Clinical activity, pharmacokinetics, and pharmacodynamics of oral hypomethylating agents for myelodysplastic syndromes/neoplasms and acute myeloid leukemia: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2019 ICTXV: Nonclinical Development of this compound, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) – Astex [astx.com]

- 8. This compound/decitabine: from preclinical to clinical development in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - My Cancer Genome [mycancergenome.org]

- 10. The history of oral decitabine/cedazuridine and its potential role in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oral this compound/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oral Azacitidine and this compound Approximate Parenteral Azacitidine Efficacy in Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oral Azacitidine and this compound Approximate Parenteral Azacitidine Efficacy in Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. ashpublications.org [ashpublications.org]

- 17. Savona et al., An oral fixed-dose combination of decitabine and this compound in myelodysplastic syndromes: a multicentre, open-label, dose-escalation, phase 1 study – Astex [astx.com]

- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Impact of Cedazuridine on DNA Methylation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedazuridine is a novel cytidine deaminase inhibitor that plays a pivotal role in the oral delivery and therapeutic efficacy of the DNA methyltransferase (DNMT) inhibitor, decitabine. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on DNA methylation pathways, and the experimental methodologies used to evaluate its effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and pharmacology.

This compound is a component of the fixed-dose combination oral therapy INQOVI®, which pairs 35 mg of decitabine with 100 mg of this compound.[1][2][3] This combination has received approval for the treatment of adult patients with myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][2][3][4] The co-administration of this compound with decitabine overcomes the rapid degradation of decitabine in the gastrointestinal tract and liver, thereby increasing its systemic bioavailability and allowing for oral administration.[1][2][3]

Mechanism of Action: The Synergistic Interplay of this compound and Decitabine

The primary mechanism of action of this compound is the inhibition of the enzyme cytidine deaminase (CDA). CDA is responsible for the deamination of cytidine and its analogs, including the anti-cancer drug decitabine. By inhibiting CDA, this compound prevents the premature breakdown of decitabine, leading to higher systemic concentrations and enabling its therapeutic effects on DNA methylation.[1][2][3]

Decitabine, a nucleoside analog of 2'-deoxycytidine, exerts its anti-neoplastic effects by inhibiting DNA methyltransferases (DNMTs).[1][5][6] The process unfolds as follows:

-

Cellular Uptake and Phosphorylation: Decitabine is transported into cells and is then phosphorylated by deoxycytidine kinase to its active triphosphate form, 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP).[1]

-

Incorporation into DNA: During DNA replication, 5-aza-dCTP is incorporated into the newly synthesized DNA strand in place of cytosine.[1][5]

-

DNMT Trapping and Degradation: When DNMTs attempt to methylate the incorporated 5-aza-dCTP, a covalent bond is formed between the enzyme and the drug. This irreversible binding "traps" the DNMT, leading to its degradation.[1][5]

-

DNA Hypomethylation: The depletion of active DNMTs results in a passive loss of methylation patterns during subsequent rounds of DNA replication. This leads to global and gene-specific DNA hypomethylation.[1][5][6]

-

Re-expression of Tumor Suppressor Genes: The removal of hypermethylation from the promoter regions of tumor suppressor genes can lead to their re-expression, ultimately inducing cell differentiation, cell cycle arrest, and apoptosis in cancer cells.[1][5]

The critical contribution of this compound is to ensure that a sufficient concentration of decitabine reaches the tumor cells to effectively inhibit DNMTs and induce hypomethylation.

Quantitative Data on the Effects of this compound and Decitabine

The combination of this compound and decitabine has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: Pharmacokinetic and Pharmacodynamic Equivalence of Oral Decitabine/Cedazuridine and Intravenous Decitabine

| Parameter | Oral Decitabine (35 mg) + this compound (100 mg) | Intravenous Decitabine (20 mg/m²) | Reference |

| Geometric Mean Ratio of 5-day Cumulative Decitabine AUC | 99% (90% CI: 93-106%) | N/A | [7][8] |

| Difference in Mean %LINE-1 Demethylation | ≤1% | N/A | [7] |

AUC: Area Under the Curve; CI: Confidence Interval; LINE-1: Long Interspersed Nuclear Element 1

Table 2: Clinical Efficacy of Oral Decitabine/Cedazuridine in Patients with MDS and CMML

| Clinical Outcome | Percentage of Patients | Reference |

| Overall Response Rate (ORR) | 60% | [7][8] |

| Complete Response (CR) | 21% | [7][8] |

| Red Blood Cell Transfusion Independence (in previously dependent patients) | 50% | [9] |

| Platelet Transfusion Independence (in previously dependent patients) | 50% | [9] |

Experimental Protocols

The assessment of this compound's impact on DNA methylation relies on a variety of well-established molecular biology techniques. Below are detailed methodologies for key experiments.

DNA Methylation Analysis by Bisulfite Sequencing and Pyrosequencing

This method is considered the gold standard for quantitative analysis of DNA methylation at single-nucleotide resolution.

1. Bisulfite Conversion of Genomic DNA:

-

Principle: Sodium bisulfite treatment deaminates unmethylated cytosines to uracil, while methylated cytosines remain unchanged. This chemical conversion allows for the differentiation of methylated and unmethylated cytosines through subsequent sequencing.

-

Protocol:

-

Extract high-quality genomic DNA from cells or tissues of interest.

-

Quantify the DNA concentration and assess its purity.

-

Use a commercial bisulfite conversion kit (e.g., EpiTect Bisulfite Kit, Qiagen) according to the manufacturer's instructions. This typically involves denaturation of the DNA, followed by incubation with the bisulfite reagent for a specific time and temperature.

-

Purify the bisulfite-converted DNA to remove excess reagents.

-

2. PCR Amplification of Target Regions:

-

Principle: Specific regions of the bisulfite-converted DNA are amplified using polymerase chain reaction (PCR). The primers are designed to be specific to the converted DNA sequence, amplifying both methylated and unmethylated alleles. One of the PCR primers is typically biotinylated to facilitate subsequent purification.

-

Protocol:

-

Design PCR primers specific to the bisulfite-converted sequence of the gene or region of interest (e.g., LINE-1).

-

Perform PCR using a hot-start Taq DNA polymerase and the designed primers. The reaction conditions (annealing temperature, extension time) should be optimized for each primer set.

-

Verify the PCR product size and purity by agarose gel electrophoresis.

-

3. Pyrosequencing:

-

Principle: Pyrosequencing is a sequencing-by-synthesis method that quantitatively measures the incorporation of nucleotides in real-time. After PCR, the biotinylated strand is captured on streptavidin-coated beads and denatured to create a single-stranded template. A sequencing primer is annealed, and the sequencing reaction is initiated by the sequential addition of deoxynucleotide triphosphates (dNTPs). The incorporation of a dNTP is detected as a light signal, and the height of the peak is proportional to the number of incorporated nucleotides. The methylation percentage at a specific CpG site is calculated from the ratio of cytosine (methylated) to thymine (unmethylated) signals.

-

Protocol:

-

Immobilize the biotinylated PCR product on streptavidin-coated Sepharose beads.

-

Wash the beads to remove the non-biotinylated strand and unincorporated nucleotides.

-

Anneal a sequencing primer to the single-stranded template.

-

Perform the pyrosequencing reaction using a pyrosequencer (e.g., PyroMark Q24, Qiagen) according to the manufacturer's protocol.

-

Analyze the resulting pyrograms to quantify the methylation levels at each CpG site.

-

Quantitative Analysis of Gene Expression by RT-qPCR

-

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes that are potentially re-activated by decitabine-induced DNA hypomethylation.

-

Protocol:

-

Isolate total RNA from treated and untreated cells or tissues.

-

Assess RNA quality and quantity.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Normalize the expression of the target gene to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the fold change in gene expression in the treated samples relative to the untreated controls.

-

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. This compound/decitabine: from preclinical to clinical development in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Applications of Azanucleoside Analogs as DNA Demethylating Agents | MDPI [mdpi.com]

- 4. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]

- 5. The history of oral decitabine/cedazuridine and its potential role in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "The History of Oral Decitabine/Cedazuridine and Its Potential Role in " by Robert Briski, Guillermo Garcia-Manero et al. [digitalcommons.library.tmc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Oral this compound/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral this compound/decitabine offers comparable efficacy and safety to IV decitabine in MDS and CMML, with enhanced QoL opportunities [mds-hub.com]

The Enzymatic Inhibition Kinetics of Cedazuridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedazuridine is a potent and orally bioavailable inhibitor of the enzyme cytidine deaminase (CDA). This enzyme plays a critical role in the metabolism of cytidine and its analogs, including several important anticancer agents. By inhibiting CDA, this compound effectively increases the systemic exposure and therapeutic efficacy of co-administered drugs that are substrates for this enzyme. This technical guide provides an in-depth exploration of the enzymatic inhibition kinetics of this compound, detailing its mechanism of action, key kinetic parameters, experimental methodologies for its characterization, and its impact on the therapeutic potentiation of co-administered drugs, primarily focusing on the DNA methyltransferase inhibitor, decitabine.

Mechanism of Action: Inhibition of Cytidine Deaminase

This compound's primary mechanism of action is the competitive inhibition of cytidine deaminase.[1] CDA is predominantly found in the gastrointestinal tract and liver and is responsible for the deamination of cytidine and its analogs, converting them into uridine derivatives.[2][3] This enzymatic conversion renders many nucleoside analog drugs, such as decitabine, inactive, thereby limiting their oral bioavailability.[2][3]

This compound, a synthetic nucleoside analog derived from tetrahydrouridine (THU), is designed for enhanced stability and potent inhibition of CDA.[4][5] By binding to the active site of CDA, this compound prevents the degradation of co-administered substrates like decitabine. This inhibition leads to a significant increase in the plasma concentration and overall systemic exposure (Area Under the Curve - AUC) of decitabine, allowing for effective oral administration.[6]

Quantitative Analysis of this compound's Inhibition Kinetics

The inhibitory potency of this compound against cytidine deaminase has been quantified through preclinical studies, yielding key kinetic parameters that underscore its efficacy.

| Parameter | Value | Description | Reference |

| IC50 | 0.28 ± 0.06 µM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of CDA activity in vitro. | [4] |

| IC50 | 0.4 µM | Another reported in vitro IC50 value for this compound's inhibition of CDA. | [7] |

| Ki | ~0.2 µM | The inhibition constant, indicating the binding affinity of this compound to cytidine deaminase. A lower Ki value signifies a higher binding affinity. | [8] |

Experimental Protocols

The determination of the enzymatic inhibition kinetics of this compound involves specific in vitro assays. While the precise, detailed protocol from the seminal preclinical studies is proprietary, a general and widely accepted methodology for a competitive enzyme inhibition assay to determine IC50 and Ki values is described below.

In Vitro Cytidine Deaminase (CDA) Inhibition Assay

This protocol outlines a spectrophotometric method to measure the inhibition of CDA by this compound. The assay is based on the change in absorbance as cytidine is converted to uridine by CDA.

Materials:

-

Recombinant human cytidine deaminase (CDA)

-

Cytidine (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 282 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant human CDA in assay buffer. The final enzyme concentration should be optimized to yield a linear reaction rate over the desired time course.

-

Prepare a stock solution of cytidine in assay buffer. The substrate concentration is typically set at or near the Michaelis constant (Km) of CDA for cytidine.

-

Prepare a serial dilution of this compound in assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the CDA solution to each well.

-

Add varying concentrations of the this compound serial dilutions to the wells. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

-

Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the cytidine substrate to each well.

-

Immediately begin monitoring the decrease in absorbance at 282 nm over time using a spectrophotometer. This decrease corresponds to the conversion of cytidine to uridine.

-

The initial reaction velocity (V₀) is determined from the linear portion of the absorbance vs. time plot.

-

-

Data Analysis:

-

IC50 Determination: Plot the percentage of CDA activity (relative to the no-inhibitor control) against the logarithm of the this compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Determination: To determine the inhibition constant (Ki), the assay is performed with multiple substrate concentrations in the presence of different fixed concentrations of this compound. The data can then be analyzed using various methods, such as a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Visualizing the Molecular Pathway and Experimental Workflow

This compound's Mechanism of Action and Decitabine's Therapeutic Pathway

Caption: this compound inhibits CDA, enabling oral decitabine's therapeutic effect.

Experimental Workflow for Determining this compound's Inhibition Kinetics

Caption: Workflow for determining this compound's enzymatic inhibition kinetics.

Conclusion

This compound is a highly effective inhibitor of cytidine deaminase, a key enzyme in the metabolic inactivation of several nucleoside analog drugs. Its potent inhibitory kinetics, characterized by low micromolar IC50 and Ki values, enable a significant increase in the oral bioavailability of co-administered drugs like decitabine. This allows for the development of oral therapeutic regimens with comparable efficacy to intravenous administration, thereby reducing patient burden and improving treatment convenience. The experimental protocols for characterizing its enzymatic inhibition are well-established, relying on standard in vitro enzyme kinetic assays. The continued exploration and understanding of this compound's enzymatic inhibition kinetics are crucial for optimizing its clinical application and for the development of novel oral combination therapies in oncology and other therapeutic areas.

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound/decitabine: from preclinical to clinical development in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. astx.com [astx.com]

- 5. 2019 ICTXV: Nonclinical Development of this compound, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) – Astex [astx.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

Methodological & Application

Application Notes and Protocols for Cedazuridine in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Cedazuridine in mouse xenograft models, particularly in the context of acute myeloid leukemia (AML). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound in combination with other anti-cancer agents.

Introduction

This compound is a potent inhibitor of the enzyme cytidine deaminase (CDA), which is primarily found in the gastrointestinal tract and liver. CDA is responsible for the rapid degradation of several nucleoside analog drugs, such as azacitidine and decitabine, when administered orally. This rapid first-pass metabolism necessitates intravenous or subcutaneous administration of these agents, which can be inconvenient for patients. By inhibiting CDA, this compound increases the oral bioavailability of these drugs, enabling effective oral treatment regimens.[1] In mouse xenograft models, the co-administration of this compound with CDA-sensitive drugs has been shown to mimic the pharmacokinetic and pharmacodynamic profiles of parenteral administration of those drugs.[2][3][4]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of cytidine deaminase. This prevents the deamination and subsequent inactivation of cytidine analogs like azacitidine and decitabine. The increased systemic exposure to these active agents allows them to exert their therapeutic effects, such as DNA methyltransferase (DNMT) inhibition, leading to re-expression of tumor suppressor genes and apoptosis in cancer cells.

References

- 1. Enhancing Oral Azacitidine Efficacy with this compound in a Mouse Model: Bridging the Gap to Intravenous Therapy [synapse.patsnap.com]

- 2. Oral Azacitidine and this compound Approximate Parenteral Azacitidine Efficacy in Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Azacitidine and this compound Approximate Parenteral Azacitidine Efficacy in Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

Application Notes and Protocols: Measuring the Inhibitory Effect of Cedazuridine on Cytidine Deaminase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedazuridine is a potent inhibitor of cytidine deaminase (CDA), an enzyme crucial in the pyrimidine salvage pathway. CDA catalyzes the deamination of cytidine and its analogs, such as the chemotherapeutic agent decitabine, leading to their inactivation. By inhibiting CDA, this compound increases the oral bioavailability and systemic exposure of co-administered drugs like decitabine, enhancing their therapeutic efficacy.[1][2] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on CDA activity, both in biochemical and cellular assays.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's inhibitory activity and its pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of this compound against Cytidine Deaminase

| Parameter | Value | Source |

| IC50 | 0.281 µM | [3] |

| IC50 | 0.4 µM | [3] |

| Ki | ~0.2 µM | [4] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

| This compound Dose (oral) | Decitabine Exposure Increase (co-administered) | Reference |

| 0.1 to 10 mg/kg | Dose-dependent increase | [5] |

Table 3: Clinical Pharmacokinetic and Pharmacodynamic Parameters of Oral this compound (100 mg) in Combination with Oral Decitabine (35 mg)

| Parameter | Value | Note | Reference |

| Decitabine 5-day AUC (Oral Combination vs. IV) | ~99% | Demonstrates bioequivalence to intravenous decitabine. | [6][7] |

| DNA Demethylation (LINE-1) | Similar to IV decitabine | A key pharmacodynamic marker of decitabine's activity. | [5][6] |

| Complete Response (CR) Rate in MDS/CMML | 18-22% | From Phase 2 and 3 clinical trials. | [6][8] |

| Median Duration of CR | 7.5 - 14 months | From Phase 2 and 3 clinical trials. | [6][8] |

Signaling and Metabolic Pathways

Pyrimidine Salvage Pathway and Role of Cytidine Deaminase

Cytidine deaminase is a key enzyme in the pyrimidine salvage pathway, responsible for the conversion of cytidine and deoxycytidine into uridine and deoxyuridine, respectively. This pathway allows cells to recycle pyrimidine bases from the breakdown of nucleic acids.

Caption: Role of Cytidine Deaminase in pyrimidine salvage and decitabine metabolism.

Experimental Protocols

In Vitro Assay: Determination of this compound IC50 using a Spectrophotometric Method

This protocol describes a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound for recombinant human cytidine deaminase. The assay is based on the decrease in absorbance at 282 nm as cytidine is converted to uridine.

Materials:

-

Recombinant human cytidine deaminase (CDA)

-

Cytidine (substrate)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 282 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of cytidine in Assay Buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in Assay Buffer to create a range of concentrations.

-

Dilute the recombinant human CDA in Assay Buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound solution at various concentrations (or vehicle control)

-

Recombinant human CDA solution

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate the Reaction:

-

Add the cytidine solution to each well to start the reaction.

-

The final reaction volume should be consistent across all wells (e.g., 200 µL).

-

-

Measure Absorbance:

-

Immediately begin monitoring the decrease in absorbance at 282 nm every 30 seconds for 15-30 minutes using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

-

Plot the percentage of CDA activity (relative to the vehicle control) against the logarithm of this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for determining the IC50 of this compound.

Cell-Based Assay: Measuring this compound's Inhibitory Effect in Cell Lysates

This protocol describes how to measure the inhibitory effect of this compound on endogenous CDA activity in cell lysates using a fluorometric assay that detects the production of ammonia.

Materials:

-

Cell line expressing cytidine deaminase

-

This compound

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Fluorometric Cytidine Deaminase Activity Assay Kit (e.g., from Abcam or Assay Genie)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to a sufficient density.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time.

-

-

Preparation of Cell Lysates:

-

Harvest the cells and wash them with cold PBS.

-

Lyse the cells using a suitable cell lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the cell lysates.

-

-

CDA Activity Assay:

-

Follow the instructions provided with the fluorometric CDA activity assay kit. Typically, this involves:

-

Adding a specific amount of cell lysate to the wells of a 96-well black microplate.

-

Adding the CDA substrate and reaction mix to each well.

-

Incubating the plate at 37°C for a specified time.

-

-

-

Measure Fluorescence:

-

Measure the fluorescence at the recommended excitation and emission wavelengths using a fluorometric microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the provided ammonia standard.

-

Calculate the CDA activity in each sample (pmol of ammonia produced per minute per mg of protein).

-

Plot the CDA activity against the concentration of this compound to determine the extent of inhibition.

-

Caption: Workflow for the cell-based CDA inhibition assay.

In Vivo Assessment: Pharmacodynamic Analysis of LINE-1 Methylation

The inhibitory effect of this compound in vivo is indirectly measured by assessing the pharmacodynamic effect of co-administered decitabine. A key marker for this is the level of DNA methylation, which can be quantified by analyzing the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons.[5][6]

Materials:

-

Blood or tissue samples from subjects treated with this compound and decitabine

-

DNA extraction kit

-

Bisulfite conversion kit

-

PCR primers specific for bisulfite-converted LINE-1 sequences

-

Pyrosequencing or other methylation analysis platform

Procedure:

-

Sample Collection:

-

Collect blood or tissue samples at baseline and at various time points after treatment.

-

-

DNA Extraction and Bisulfite Conversion:

-

Extract genomic DNA from the samples.

-

Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

-

PCR Amplification:

-

Amplify the bisulfite-converted DNA using PCR with primers specific for a region of the LINE-1 element.

-

-

Methylation Analysis:

-

Analyze the PCR products using a quantitative methylation analysis method such as pyrosequencing. This will determine the percentage of methylation at specific CpG sites within the LINE-1 element.

-

-

Data Analysis:

-

Compare the percentage of LINE-1 methylation at different time points to the baseline to determine the extent of decitabine-induced hypomethylation, which is indicative of effective CDA inhibition by this compound.

-

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to measure and understand the inhibitory effect of this compound on cytidine deaminase. The in vitro assays are essential for determining the potency of this compound, while the cell-based and in vivo methods provide crucial insights into its biological activity and clinical efficacy. These methodologies are vital for the continued development and application of CDA inhibitors in combination therapies.

References

- 1. Human cytidine deaminase: A biochemical characterization of its naturally occurring variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound/decitabine: from preclinical to clinical development in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

Application Notes and Protocols: Assessing Cedazuridine Efficacy Using LINE-1 Demethylation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedazuridine is a cytidine deaminase inhibitor that enhances the oral bioavailability of the hypomethylating agent decitabine. The combination of this compound and decitabine (INQOVI®, ASTX727) provides an oral therapeutic alternative to intravenously administered decitabine for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][2][3] The efficacy of this combination is, in part, assessed by its ability to induce DNA hypomethylation, a key mechanism of action for decitabine.[1][4]

Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons constitute a significant portion of the human genome and are typically heavily methylated.[5] The methylation status of LINE-1 elements is considered a reliable surrogate marker for global DNA methylation.[5][6] Therefore, assays measuring LINE-1 demethylation are crucial tools for evaluating the pharmacodynamic activity and efficacy of hypomethylating agents like the decitabine/cedazuridine combination.

These application notes provide a detailed overview and protocols for utilizing LINE-1 demethylation assays to assess the efficacy of this compound in enabling oral decitabine activity.

Mechanism of Action: this compound and Decitabine

This compound's primary role is to inhibit cytidine deaminase, an enzyme present in the gut and liver that rapidly degrades decitabine, limiting its oral bioavailability.[1][7] By inhibiting this enzyme, this compound allows for the oral administration of decitabine, achieving systemic exposures comparable to intravenous infusions.[8][9][10]

Decitabine, a nucleoside analog, exerts its therapeutic effect by incorporating into DNA and inhibiting DNA methyltransferases (DNMTs).[1][4] This inhibition leads to a reduction in DNA methylation, particularly at CpG islands, which can reactivate tumor suppressor genes and induce cellular differentiation or apoptosis.[1][4]

Quantitative Data Summary

Clinical studies have demonstrated that oral administration of decitabine with this compound results in LINE-1 demethylation comparable to that of intravenous decitabine.

| Study Phase | Treatment Arms | Key Endpoint | Result | Reference |

| Phase 1/2 (NCT02103478) | Oral Decitabine/Cedazuridine vs. IV Decitabine | Maximum % LINE-1 Demethylation | Dose-dependent reduction in LINE-1 methylation.[8] The greatest average relative demethylation was observed on day 8.[8] | [8] |

| Phase 2 (NCT02103478) | Oral this compound/Decitabine (100/35 mg) vs. IV Decitabine (20 mg/m²) | Difference in mean % LINE-1 demethylation | ≤1% difference between oral and IV administration.[9] | [9] |

| Phase 3 (ASCERTAIN - NCT03306264) | Oral Decitabine/Cedazuridine (35/100 mg) vs. IV Decitabine (20 mg/m²) | Difference in % LINE-1 DNA demethylation in cycles 1 and 2 | <1% difference between the two treatment groups in each cycle.[8][10] | [8][10] |

Experimental Protocols

Experimental Workflow Overview

Protocol 1: DNA Isolation and Bisulfite Conversion

Objective: To isolate high-quality genomic DNA (gDNA) from patient samples and convert unmethylated cytosines to uracil.

Materials:

-

Patient samples (peripheral blood or bone marrow aspirate)

-

DNA isolation kit (e.g., QIAamp DNA Blood Mini Kit)

-

Bisulfite conversion kit (e.g., EpiTect Bisulfite Kit)

-

Spectrophotometer (e.g., NanoDrop) for DNA quantification

-

Fluorometer (e.g., Qubit) for sensitive DNA quantification

Procedure:

-

Genomic DNA Isolation:

-

Isolate gDNA from patient samples according to the manufacturer's protocol of the chosen DNA isolation kit.

-

Elute the DNA in an appropriate buffer.

-

Assess the quality and quantity of the isolated gDNA using spectrophotometry (A260/A280 ratio) and fluorometry.

-

-

Bisulfite Conversion:

-

Start with a standardized amount of gDNA (e.g., 500 ng) for each sample to ensure consistency.[11]

-

Perform bisulfite conversion of the gDNA using a commercial kit, following the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

The converted DNA is then purified and ready for downstream methylation analysis.

-

Protocol 2: LINE-1 Methylation Analysis by Pyrosequencing

Objective: To quantify the methylation level of specific CpG sites within the LINE-1 promoter region.

Materials:

-

Bisulfite-converted DNA

-

PCR amplification kit with a hot-start polymerase (e.g., PyroMark PCR Kit)

-

LINE-1 specific primers (one biotinylated) for PCR

-

Pyrosequencing instrument (e.g., PyroMark Q24)

-

Pyrosequencing reagents (e.g., PyroMark Gold Q24 Reagents)

-

Sequencing primer for LINE-1

Procedure:

-

PCR Amplification:

-

Amplify the bisulfite-converted DNA using PCR with primers specific for a CpG-rich region of the LINE-1 promoter. One of the primers should be biotinylated to allow for purification of the PCR product.

-

Use appropriate PCR cycling conditions as recommended by the primer and polymerase manufacturer.

-

-

Pyrosequencing:

-

Immobilize the biotinylated PCR products on streptavidin-coated beads.

-

Denature the DNA to obtain single-stranded templates.

-

Anneal the sequencing primer to the template.

-

Perform pyrosequencing according to the instrument's protocol. The system will dispense nucleotides sequentially, and the incorporation of a nucleotide will generate a light signal proportional to the number of nucleotides incorporated.

-

-

Data Analysis:

-

The pyrosequencing software calculates the methylation percentage for each CpG site by quantifying the ratio of cytosine (methylated) to thymine (unmethylated) incorporation.

-

The overall LINE-1 methylation level is often reported as the average methylation percentage across the analyzed CpG sites.

-

Protocol 3: LINE-1 Methylation Analysis by ELISA-based Assay

Objective: To determine the global methylation status by quantifying 5-methylcytosine (5-mC) levels within LINE-1 repeats.

Materials:

-

Genomic DNA

-

Global DNA Methylation—LINE-1 Kit (e.g., from Active Motif)

-

Microplate reader

Procedure:

-

DNA Digestion and Hybridization:

-

Digest the genomic DNA with the provided restriction enzyme (e.g., MseI) to generate appropriate fragments.

-

Hybridize the digested DNA to a biotinylated probe specific for the human LINE-1 consensus sequence.[5]

-

-

ELISA Assay:

-

Data Quantification:

-

Measure the absorbance using a microplate reader.

-

Generate a standard curve using the provided DNA standards with known LINE-1 methylation levels.[5]

-

Determine the relative level of 5-methylcytosine in each sample by comparing its absorbance to the standard curve.

-

Conclusion

LINE-1 demethylation assays are robust and reliable methods for assessing the pharmacodynamic effects of the oral hypomethylating agent combination of decitabine and this compound. The protocols outlined above provide standardized procedures for quantifying changes in global DNA methylation, thereby offering a critical tool for evaluating the efficacy of this therapeutic regimen in both preclinical and clinical research settings. The consistent findings from clinical trials, demonstrating comparable LINE-1 demethylation between oral decitabine/cedazuridine and IV decitabine, underscore the utility of this biomarker in drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Oral DNA Demethylating Agent for Mesothelioma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. mdpi.com [mdpi.com]

- 4. The history of oral decitabine/cedazuridine and its potential role in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global DNA Methylation AssayâLINE-1 | Proteintech [ptglab.com]

- 6. researchgate.net [researchgate.net]

- 7. Oral Decitabine and this compound (ASTX727) (Hematological Malignancies) – Astex [astx.com]

- 8. Decitabine/Cedazuridine: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral this compound/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. helvietmed.org [helvietmed.org]

Application Note: Simultaneous Quantification of Cedazuridine and Decitabine in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cedazuridine is a novel cytidine deaminase inhibitor that prevents the metabolic degradation of decitabine, an antineoplastic agent used in the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1][2][3] By inhibiting cytidine deaminase in the gut and liver, this compound increases the oral bioavailability of decitabine, allowing for an all-oral treatment regimen.[1][3] Accurate and simultaneous quantification of both compounds in plasma is critical for pharmacokinetic (PK) and bioequivalence studies.[4]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and decitabine in human plasma. The protocol is based on a validated method demonstrating high accuracy, precision, and a short analytical run time.[4][5][6]

Mechanism of Action: this compound and Decitabine

This compound enhances the therapeutic efficacy of decitabine by preventing its breakdown. This interaction is key to the oral administration of decitabine.

References

- 1. 2018 EBF: Development and validation of an LC-MS/MS method for the simultaneous quantitation of this compound (E7727), epimer of this compound and decitabine in THU-stabilized K2EDTA human Plasma – Astex [astx.com]

- 2. Oral Decitabine and this compound (ASTX727) (Hematological Malignancies) – Astex [astx.com]

- 3. Decitabine/cedazuridine for chronic myelomonocytic leukaemia, myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF DECITABINE AND this compound IN HUMAN PLASMA USING LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application of Cedazuridine in Combination with Hypomethylating Agents

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Cedazuridine is a novel cytidine deaminase (CDA) inhibitor developed to enhance the oral bioavailability of hypomethylating agents (HMAs) such as azacitidine and decitabine.[1][2] HMAs are a cornerstone in the treatment of myeloid malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][3] However, their clinical use has traditionally been limited to parenteral (intravenous or subcutaneous) administration due to rapid degradation by the enzyme cytidine deaminase, which is highly abundant in the gut and liver.[3][4]

By inhibiting CDA, this compound prevents the first-pass metabolism of orally administered HMAs, allowing them to achieve systemic exposures comparable to their intravenous or subcutaneous counterparts.[2][4] This innovation offers a significant advantage for patients by reducing the burden of daily injections or infusions.[5] This document provides detailed application notes and protocols based on clinical research of this compound in combination with azacitidine and the closely related, well-studied agent, decitabine.

Mechanism of Action: this compound and Hypomethylating Agents

This compound is co-administered with a cytidine analog HMA (e.g., azacitidine or decitabine). In the gastrointestinal tract and liver, this compound inhibits CDA, preventing the breakdown of the HMA. This allows the HMA to be absorbed into the systemic circulation and reach target cancer cells. Inside the cell, the HMA is phosphorylated into its active triphosphate form. This active form incorporates into DNA and inhibits DNA methyltransferases (DNMTs).[1] The inhibition of DNMTs leads to DNA hypomethylation, which can reactivate tumor suppressor genes, induce cellular differentiation, and trigger apoptosis (programmed cell death) in malignant cells.[1]

Section 1: this compound in Combination with Azacitidine (ASTX030)

The combination of oral azacitidine and this compound, designated ASTX030, is currently under investigation in a multi-phase clinical trial (NCT04256317) for patients with MDS, Chronic Myelomonocytic Leukemia (CMML), and AML.[5][6][7] The primary goal is to establish an oral formulation that is pharmacokinetically equivalent to subcutaneous (SC) azacitidine.[5]

Data Presentation

Table 1: Pharmacokinetic (PK) Data for Oral Azacitidine/Cedazuridine (ASTX030) vs. Subcutaneous (SC) Azacitidine

| Parameter | Value / Finding | Source |

|---|---|---|

| Primary PK Endpoint | Achieve oral Azacitidine PK Area Under the Curve (AUC) equivalence vs. SC Azacitidine (75 mg/m²). | [5] |

| This compound Dose Effect | A 20 mg dose of this compound resulted in sufficient CDA inhibition, leading to ~100% bioavailability for oral Azacitidine. | [5][8] |

| Dose Expansion Doses | 136/20 mg and 144/20 mg (Azacitidine/Cedazuridine) were investigated. The 144/20 mg dose slightly exceeded the target AUC range, while 136/20 mg was at the lower end. | [8] |

| Recommended Phase 2 Dose (RP2D) | 140 mg Azacitidine with 20 mg this compound was selected as the RP2D. |[8][9] |

Table 2: Preliminary Efficacy of Oral Azacitidine/Cedazuridine (ASTX030) in MDS/CMML/MPN

| Parameter | Value | Source |

|---|---|---|

| Overall Response Rate (ORR) | ~56% across all cohorts. | [9] |

| Complete Response (CR) | 24% (in cohorts with AUC comparable to SC AZA). | [8] |

| Marrow Complete Response (mCR) | 24% (in cohorts with AUC comparable to SC AZA). | [8] |

| Median Overall Survival (OS) | 29.5 months (in cohorts with AUC comparable to SC AZA, median follow-up 36.2 months). | [8] |

| Pharmacodynamic Effect | LINE-1 demethylation patterns were comparable to those reported for SC Azacitidine. |[5][8] |

Table 3: Safety Profile of Oral Azacitidine/Cedazuridine (ASTX030) (Phase 1)

| Adverse Event (AE) | Finding | Source |

|---|---|---|

| Grade ≥3 AEs (any cause) | 84% of patients. | [8] |

| Most Common Grade ≥3 AEs | Leukopenia (27%), Neutropenia (26%), Thrombocytopenia (23%). | [8] |

| Gastrointestinal Toxicity | Similar to SC Azacitidine (e.g., Nausea: 70% with ASTX030 vs 71% with SC AZA). | [5] |

| Dose-Limiting Toxicities (DLTs) | One DLT of prolonged Grade 4 neutropenia was observed. | [8] |

| Discontinuation due to AE | 5% of patients. |[8] |

Section 2: this compound in Combination with Decitabine (ASTX727 / INQOVI®)

The fixed-dose combination of decitabine (35 mg) and this compound (100 mg), known as ASTX727 or INQOVI®, is FDA-approved for the treatment of adults with MDS and CMML.[1][10] Its approval was based on pivotal trials demonstrating pharmacokinetic equivalence, similar safety, and comparable efficacy to intravenous (IV) decitabine.[10][11]

Data Presentation